molecular formula C8H7F3O B1590102 1-Methyl-2-(trifluoromethoxy)benzene CAS No. 42908-77-0

1-Methyl-2-(trifluoromethoxy)benzene

Cat. No. B1590102
CAS RN: 42908-77-0
M. Wt: 176.14 g/mol
InChI Key: YFKPBFKOUVIQTN-UHFFFAOYSA-N
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Description

1-Methyl-2-(trifluoromethoxy)benzene is a type of aryl trifluoromethyl ether . It is also known by the IUPAC name 1-methyl-2-(trifluoromethoxy)benzene .


Synthesis Analysis

The synthesis of (trifluoromethoxy)benzene can be achieved from 4-chloro-1-(trifluoromethoxy)benzene via a process called hydrogenolysis . Another method involves the direct arylation of 2-methylthiophene using 1-bromo-4-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The conformation of (trifluoromethoxy)benzene in the gas phase has been studied by electron diffraction and spectroscopy supplemented with ab initio calculations .


Physical And Chemical Properties Analysis

1-Methyl-2-(trifluoromethoxy)benzene has a molecular weight of 176.14 . It has a density of 1.17 and a melting point of 26°C . The compound is a liquid at room temperature .

Scientific Research Applications

Synthetic Methodologies

  • Bench-Stable Pyridinium Salt for Benzylation of Alcohols : 2-Benzyloxy-1-methylpyridinium triflate serves as a stable, neutral organic salt converting alcohols into benzyl ethers upon warming, showcasing its utility in benzylation with good to excellent yield. This development underscores the versatility of trifluoromethoxy-related compounds in facilitating organic transformations (Kevin W. C. Poon, G. Dudley, 2006).

  • Electrophilic Trifluoromethylation of Aromatics : Methyltrioxorhenium catalyzes the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds using a hypervalent iodine reagent. This process, which can yield products up to 77%, highlights the role of 1-Methyl-2-(trifluoromethoxy)benzene derivatives in enhancing aromatic compound modifications (E. Mejía, A. Togni, 2012).

Material Science

  • Electropolymerization of Benzene : The direct electropolymerization of benzene in an ionic liquid shows that compounds related to 1-Methyl-2-(trifluoromethoxy)benzene can be integral in the development of new polymers. This process, which involves the electrochemical quartz-crystal microbalance technique, highlights the potential of such compounds in creating materials with unique electronic properties (O. Schneider et al., 2005).

  • Ionic Liquid-Aromatic Mixtures : The formation of liquid clathrates from mixtures of 1-alkyl-3-methylimidazolium containing ionic liquids with aromatic hydrocarbons suggests potential applications in separation processes and material synthesis. The ability to trap aromatic solutes in the solid state forming crystalline inclusion compounds demonstrates the utility of 1-Methyl-2-(trifluoromethoxy)benzene related structures in advanced material science (J. Holbrey et al., 2003).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear suitable protective clothing and avoid contact with skin and eyes .

Future Directions

The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It is predicted that more fluorinated compounds will be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .

properties

IUPAC Name

1-methyl-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKPBFKOUVIQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545309
Record name 1-Methyl-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(trifluoromethoxy)benzene

CAS RN

42908-77-0
Record name 1-Methyl-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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